4-Bromo-2-methylfuran

Catalog No.
S9073150
CAS No.
M.F
C5H5BrO
M. Wt
161.00 g/mol
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4-Bromo-2-methylfuran

Product Name

4-Bromo-2-methylfuran

IUPAC Name

4-bromo-2-methylfuran

Molecular Formula

C5H5BrO

Molecular Weight

161.00 g/mol

InChI

InChI=1S/C5H5BrO/c1-4-2-5(6)3-7-4/h2-3H,1H3

InChI Key

KCRDQNWBIQNKEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)Br

4-Bromo-2-methylfuran is an organic compound with the molecular formula C5_5H5_5BrO and a molecular weight of 161.00 g/mol. It is characterized by the presence of a bromine atom at the 4-position of the furan ring and a methyl group at the 2-position. This compound is typically presented as a colorless to light yellow liquid and is known for its flammability and potential health hazards, including skin irritation and respiratory issues upon exposure . Its unique structure allows it to participate in various

Due to its functional groups:

  • Electrophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Diels-Alder Reactions: The compound can react with dienes to form cyclic structures, which are useful in synthesizing complex organic molecules.
  • Nucleophilic Addition: The furan ring can participate in nucleophilic attacks, leading to the formation of alcohols or other functional groups depending on the nucleophile used .

Several methods exist for synthesizing 4-Bromo-2-methylfuran:

  • From 4-Bromo-2-furaldehyde: This method involves reacting 4-bromo-2-furaldehyde with suitable reagents under controlled conditions to yield 4-bromo-2-methylfuran .
  • Via Bromination of 2-Methylfuran: Direct bromination of 2-methylfuran can be performed using bromine or brominating agents under acidic conditions to introduce the bromine substituent at the 4-position .
  • Using Transition Metal Catalysts: Catalytic methods involving palladium or other transition metals facilitate the selective bromination or functionalization of furan derivatives, leading to higher yields and selectivity .

4-Bromo-2-methylfuran has several applications in various fields:

  • Synthetic Chemistry: It serves as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.
  • Material Science: Its derivatives may be used in developing polymers and materials with specific properties due to their unique structural characteristics.
  • Research: It is utilized in laboratory settings for studying reaction mechanisms involving furan derivatives and their reactivity patterns .

Several compounds share structural similarities with 4-Bromo-2-methylfuran. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
2-MethylfuranFuran ring with a methyl group at position 2Used as a solvent and fuel additive
3-Bromo-2-methylfuranBromine at position 3Exhibits different reactivity patterns
Methyl-4-bromofuran-2-carboxylateCarboxylate group additionPotential use in medicinal chemistry
FurfuralAldehyde derivative of furanImportant precursor for various furan derivatives

4-Bromo-2-methylfuran's uniqueness lies in its specific substitution pattern, which influences its reactivity and potential applications compared to these similar compounds. The presence of both a bromine atom and a methyl group enhances its versatility in synthetic applications while providing distinct physical and chemical properties that differ from other furan derivatives.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

159.95238 g/mol

Monoisotopic Mass

159.95238 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-21-2023
Wang et al. Diels-Alderase-free, bis-pericyclic, [4+2] dimerization in the biosynthesis of (+/-)-paracaseolide A. Nature Chemistry, doi: 10.1038/nchem.2281, published online 22 June 2015 http://www.nature.com/nchem

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